molecular formula C11H13ClN2O5S B2855092 4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid CAS No. 102268-64-4

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid

Cat. No.: B2855092
CAS No.: 102268-64-4
M. Wt: 320.74
InChI Key: YFVYALDTWIYJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. It features a hybrid structure combining a 4-chlorobenzenesulfonamide moiety with a carbamoyl butanoic acid backbone. This structure is characteristic of a class of molecules known to exhibit diverse biological activities, primarily due to the presence of the sulfonamide functional group, which is a known pharmacophore in therapeutic agents . The compound's potential research applications are derived from its functional groups. The sulfonamide group is recognized for its ability to inhibit various enzymes, particularly carbonic anhydrases, and its presence is a common feature in molecules with antibacterial properties . The carboxylic acid and carbamoyl groups contribute to the molecule's polarity and its capacity to form multiple hydrogen bonds, which can be crucial for interactions with biological targets like DNA. Similar glutaric acid-amide derivatives have been studied for their ability to interact with DNA via intercalation, which can inhibit replication and transcription processes, suggesting potential applications in anticancer research . Furthermore, related compounds have shown moderate antimicrobial and good antioxidant potential in preliminary studies . This product is intended for research purposes only and is strictly not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-[(4-chlorophenyl)sulfonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O5S/c12-7-1-3-8(4-2-7)20(18,19)14-9(11(16)17)5-6-10(13)15/h1-4,9,14H,5-6H2,(H2,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVYALDTWIYJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a butanoic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction involves the gain of electrons, which can change the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Group

Halogenated Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position & Type Key Properties
4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid C₁₀H₁₂ClN₂O₅S 300.73 Para-Cl Higher lipophilicity (Cl vs. H)
4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid () C₁₂H₁₃F₃N₂O₅S 354.30 Ortho-CF₃ LogP = 0.567; pKa = 3.26
4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid () C₁₂H₁₃F₃N₂O₅S 354.30 Meta-CF₃ Polar surface area = 126.56 Ų

Key Observations :

  • Trifluoromethyl (CF₃) substituents increase molecular weight and lipophilicity (LogP) compared to Cl.
Alkyl-Substituted Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Data
4-Carbamoyl-2-(4-methylbenzenesulfonamido)butanoic acid () C₁₂H₁₆N₂O₅S 300.33 Para-CH₃ Lower electronegativity vs. Cl
(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid () C₁₂H₁₇NO₄S 271.34 Para-CH₃ + methyl at C3 Altered stereochemistry and chain branching

Key Observations :

  • Chain branching (e.g., ) may affect conformational flexibility and target binding.

Modifications in the Butanoic Acid Chain

Compound Name Molecular Formula Modification Biological Implication
4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic acid () C₁₅H₁₆N₂O₅S Naphthalene sulfonamide Increased aromatic surface area for π-π interactions
2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid () C₁₁H₁₃ClNO₄S₂ Methylsulfanyl at C4 Enhanced hydrophobicity and potential redox activity

Key Observations :

  • Methylsulfanyl groups introduce sulfur-based reactivity, which could influence pharmacokinetics.

Physicochemical and Computational Properties

Property 4-Chloro Analog (Target) 4-Methyl Analog () 2-Trifluoromethyl Analog ()
LogP ~1.2 (estimated) ~0.8 (estimated) 0.567
pKa ~3.5 (estimated) ~4.0 (estimated) 3.26
Polar Surface Area ~110 Ų (estimated) ~105 Ų (estimated) 126.56 Ų

Key Trends :

  • Electron-withdrawing groups (Cl, CF₃) lower pKa, increasing acidity.
  • CF₃ substituents significantly elevate polar surface area, impacting membrane permeability.

Biological Activity

4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, pharmacodynamics, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₃ClN₂O₅S
  • Molecular Weight : 320.749 g/mol
  • CAS Number : [Unknown in search results; typically assigned for chemical identification]

The compound features a sulfonamide moiety, which is known for its antibacterial properties, and a carbamoyl group that may influence its interactions with biological targets.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit notable antimicrobial activity. The presence of the 4-chlorobenzenesulfonamido group in this compound suggests potential efficacy against various bacterial strains. A study published in MDPI highlighted the antibacterial effects of related compounds, indicating that modifications in the sulfonamide structure can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antinociceptive Effects

The compound has also been investigated for its antinociceptive properties. In animal models, derivatives of butanoic acid have shown promise in reducing pain responses, likely through modulation of inflammatory pathways. This aligns with findings from related studies that demonstrate the capacity of butanoic acid derivatives to influence nociceptive signaling .

Inhibition of Tumor Growth

Preliminary studies suggest that this compound may inhibit tumor cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells, a characteristic feature observed in other butanoic acid derivatives. This property is particularly relevant in colorectal cancer research, where butyrate's role as a histone deacetylase inhibitor has been extensively documented .

Pharmacodynamics

The pharmacodynamics of this compound are influenced by its ability to interact with various biological receptors and enzymes:

  • Histone Deacetylase Inhibition : Similar to butyrate, this compound may exert effects on gene expression by inhibiting histone deacetylases (HDACs), leading to changes in cellular proliferation and apoptosis .
  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist at specific GPCRs involved in metabolic regulation and inflammation .

Case Studies

StudyFindings
Furusawa et al. (2013)Demonstrated that butyrate induces differentiation of regulatory T cells, suggesting implications for inflammatory diseases .
MDPI Study (2021)Highlighted the antibacterial activity of related compounds, emphasizing structural modifications for enhanced efficacy .

Q & A

Q. What are best practices for handling hygroscopic or thermally unstable batches?

  • Store under inert gas (argon) at -20°C with desiccants (silica gel). For thermal stability, conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Lyophilization improves long-term storage for aqueous-sensitive samples .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationTLC, 1^1H NMR monitoring, carbamoylation
Structural ValidationX-ray crystallography (SHELXL), HRMS, IR
Bioactivity ProfilingEnzyme inhibition assays, SPR, MD simulations
Data Conflict ResolutionMeta-analysis, ANOVA, orthogonal assays

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